molecular formula C13H15N3O2 B5957761 N-(2-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

N-(2-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B5957761
M. Wt: 245.28 g/mol
InChI Key: VIFPVJIAIMKTOE-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound with a unique structure that includes an ethoxyphenyl group, a methyl group, and a pyrazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 2-ethoxyaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrazole ringThe reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .

Scientific Research Applications

N-(2-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-18-12-7-5-4-6-10(12)15-13(17)11-8-9-14-16(11)2/h4-9H,3H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFPVJIAIMKTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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